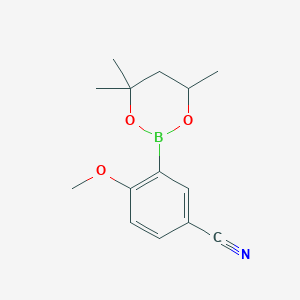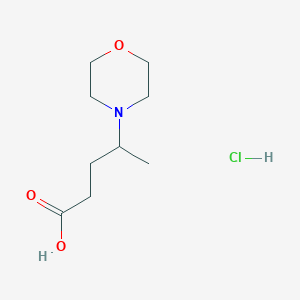
4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and abbreviated as 4M3TMD, is a synthetic compound that has been used in a variety of scientific and medical applications. This compound has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-microbial activities. Additionally, it has been used in lab experiments as a synthetic reagent, and has been investigated for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4M3TMD has been used in a variety of scientific and medical research applications. It has been investigated for its potential therapeutic applications, including its anti-inflammatory, anti-oxidative, and anti-microbial activities. Additionally, it has been used as a synthetic reagent in lab experiments, and has been studied for its potential to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 4M3TMD is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation, oxidative stress, and microbial growth. Additionally, it is thought to bind to and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4M3TMD has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-oxidative, and anti-microbial activities. Additionally, it has been studied for its potential to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4M3TMD has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively inexpensive and readily available synthetic reagent. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is not soluble in water, and its solubility in other solvents is limited. Additionally, it is sensitive to light and air, and should be stored in an airtight container in a cool, dark place.
Direcciones Futuras
There are a number of potential future directions for the research and development of 4M3TMD. For example, further research is needed to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, research is needed to develop more efficient and cost-effective synthesis methods. Finally, research is needed to investigate the potential of 4M3TMD to inhibit the growth of other types of cancer cells.
Métodos De Síntesis
4M3TMD can be synthesized from 4-methoxybenzonitrile and 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride. The reaction is carried out in a two-step process. First, the 4-methoxybenzonitrile is reacted with the 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride in the presence of a base, such as pyridine, to form a boron-nitrile intermediate. This intermediate is then reacted with a reducing agent, such as sodium borohydride, to form 4M3TMD.
Propiedades
IUPAC Name |
4-methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-10-8-14(2,3)19-15(18-10)12-7-11(9-16)5-6-13(12)17-4/h5-7,10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZPNLJAEGNDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














